6-Chloro-3-fluoro-2-methoxypyridin-4-amine
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Overview
Description
6-Chloro-3-fluoro-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6ClFN2O and a molecular weight of 176.58 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is treated with chloro and fluoro reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-2-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like chlorine (Cl2) and fluorine (F2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-Chloro-3-fluoro-2-methoxypyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-2-methoxypyridin-4-amine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoro-2-methoxypyridine: Similar in structure but lacks the amine group.
6-Chloro-3-fluoro-2-methylpyridine: Similar but has a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-3-fluoro-2-methoxypyridin-4-amine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, along with a methoxy group. This combination of functional groups imparts specific chemical and biological properties that are not found in its analogs .
Properties
Molecular Formula |
C6H6ClFN2O |
---|---|
Molecular Weight |
176.57 g/mol |
IUPAC Name |
6-chloro-3-fluoro-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H6ClFN2O/c1-11-6-5(8)3(9)2-4(7)10-6/h2H,1H3,(H2,9,10) |
InChI Key |
ZBCHXVWICAUOBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)Cl)N)F |
Origin of Product |
United States |
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